

Salinazid therapeutic index versus alternatives

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Compound Focus: Salinazid

CAS No.: 495-84-1

Cat. No.: S542346

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Available Information on Salinazid

The table below summarizes the key characteristics of **Salinazid** found in the literature.

Property	Description
IUPAC Name	N-[(E)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide [1]
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₂ [2] [1] [3]
Molecular Weight	241.25 g/mol [2] [1] [3]
CAS Number	495-84-1 [1] [3]
Primary Biological Activity	Anti-tuberculosis (TB) drug; potent Cu(II) ionophore [1] [3]
Reported Experimental Use	Preferentially kills HepG2 (liver cancer) cells over HUVEC (human umbilical vein endothelial) cells in vitro [3]

Experimental Protocols for Efficacy and Toxicity

Should you need to generate this data, here are generalized protocols for the key experiments required to determine a therapeutic index, based on standard preclinical practices [4].

1. In Vitro Cytotoxicity Assay (To Determine IC₅₀)

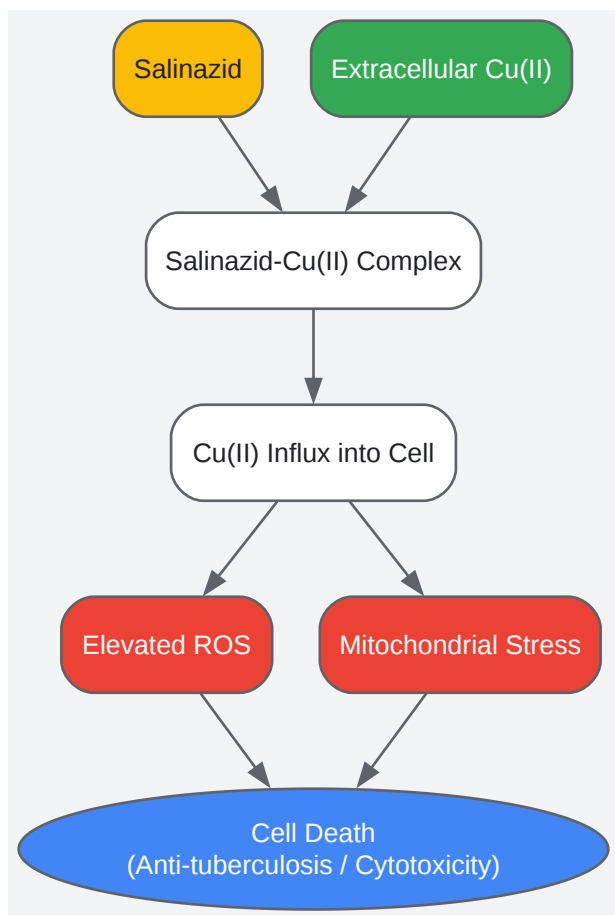
- **Purpose:** To quantify the compound's potency in killing target cells (e.g., *Mycobacterium tuberculosis*) and its toxicity to host cells.
- **Methodology:** Use a colorimetric assay like MTT or WST-1. Plate appropriate cell lines (e.g., HepG2 for hepatotoxicity, J774 macrophages infected with *M. tb* for efficacy). Treat cells with a serial dilution of **Salinazid** for 48-72 hours. Add the MTT reagent and incubate to allow formazan crystal formation by viable cells. Solubilize the crystals and measure the absorbance at 570 nm. Calculate the concentration that inhibits 50% of cell growth (IC₅₀).
- **Key Parameters:** Cell viability, half-maximal inhibitory concentration (IC₅₀).

2. In Vivo Efficacy and Toxicity Study (To Determine ED₅₀ and TD₅₀/LD₅₀)

- **Purpose:** To establish the effective and toxic dose levels in a live animal model.
- **Methodology:** Utilize a murine model of tuberculosis (e.g., infected with *M. tuberculosis* H37Rv). Randomize animals into groups receiving different doses of **Salinazid**, a vehicle control, and a standard drug control (e.g., isoniazid). Administer compounds daily via oral gavage. Monitor animals for signs of toxicity and mortality daily. At the endpoint, determine the bacterial load in organs (e.g., lungs and spleen) by counting colony-forming units (CFU).
- **Data Analysis:**
 - **ED₅₀:** The dose that reduces the bacterial load by 50% compared to the vehicle control group.
 - **LD₅₀:** The dose that causes death in 50% of the animals.
 - **Therapeutic Index (TI):** Calculate as $TI = LD_{50} / ED_{50}$ [4].

Potential Mechanisms and Pathways

Salinazid is identified as a copper ionophore [3]. The diagram below illustrates how this mechanism might lead to its biological effects.



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References

1. | Cu(II) ionophore | CAS# 495-84-1 | InvivoChem Salinazid [invivochem.com]
2. | The Merck Salinazid Online Index [merckindex.rsc.org]
3. | TargetMol Salinazid [targetmol.com]
4. - Wikipedia Therapeutic index [en.wikipedia.org]

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